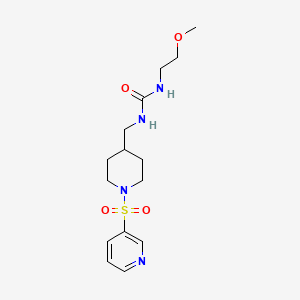

![molecular formula C9H8FKN2O3 B2679150 Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate CAS No. 2378502-33-9](/img/structure/B2679150.png)

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

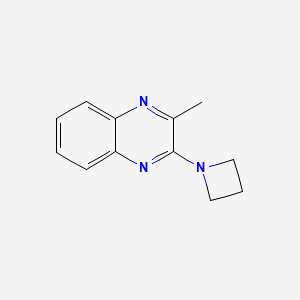

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a versatile chemical compound used extensively in scientific research. It has a CAS Number of 2378502-33-9 and a molecular weight of 250.27 . Its unique properties make it suitable for various applications, including drug development, organic synthesis, and catalysis.

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9FN2O3.K/c10-6-1-3-7 (4-2-6)12-9 (15)11-5-8 (13)14;/h1-4H,5H2, (H,13,14) (H2,11,12,15);/q;+1/p-1 . This indicates that the compound contains a fluorophenyl group attached to a carbamoyl group, which is further attached to an aminoacetate group. The potassium ion is associated with the compound through ionic bonding . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with aryl and heteroaryl chlorides, facilitated by oxime-derived palladacycles. This process, using potassium carbonate (K2CO3) as a base, highlights the role of potassium compounds in facilitating organic synthesis reactions under both conventional and microwave heating, providing a phosphine-free method for generating biphenyls and other complex organic compounds (E. Alacid, C. Nájera, 2008).

Electrolytes for Potassium-Ion Batteries In the development of potassium-ion batteries, concentrated potassium acetate has been employed as a water-in-salt electrolyte. This innovative approach provides a wide potential window and facilitates the reversible operation of KTi2(PO4)3, an anode material, demonstrating the utility of potassium compounds in enhancing the performance of energy storage devices (Daniel P. Leonard et al., 2018).

Potassium Ion Sensors The development of highly selective sensors for potassium ions (K+) is critical for various applications, including disease diagnosis and environmental monitoring. A study introduced a colorimetric K+ sensor using a hemicyanine dye and phenylaza-[18]crown-6 lariat ether as a ligand, demonstrating the capacity for wide detection ranges and the potential for practical applications such as K+ detection in urine (G. Song et al., 2017).

Catalysis and Organic Synthesis Potassium carbonate has been used as a catalyst for the direct synthesis of carbamate from amine, silicate ester, and carbon dioxide, showcasing the versatility of potassium compounds in catalyzing reactions for creating valuable chemical motifs with broad applications in agricultural chemistry, medicinal chemistry, and material science (Qiao Zhang et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

potassium;2-[(4-fluorophenyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEQXKFASUHYFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC(=O)[O-])F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FKN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

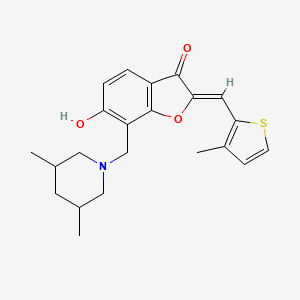

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

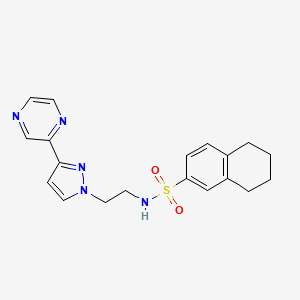

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)

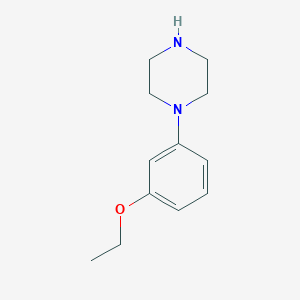

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2679077.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2679078.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)

![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2679085.png)